diethyl 3-hydroxy-7-methoxy-1-benzofuran-2,2(3H)-dicarboxylate
Description
Diethyl 3-hydroxy-7-methoxy-1-benzofuran-2,2(3H)-dicarboxylate is a partially saturated benzofuran derivative featuring two ethyl ester groups at the 2-position, a hydroxyl group at the 3-position, and a methoxy group at the 7-position. The hydroxyl and methoxy substituents enhance its polarity and reactivity, distinguishing it from analogs with non-polar or bulkier groups.
Properties
Molecular Formula |
C15H18O7 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
diethyl 3-hydroxy-7-methoxy-3H-1-benzofuran-2,2-dicarboxylate |
InChI |
InChI=1S/C15H18O7/c1-4-20-13(17)15(14(18)21-5-2)12(16)9-7-6-8-10(19-3)11(9)22-15/h6-8,12,16H,4-5H2,1-3H3 |
InChI Key |
UTEBKOHNXIQNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C2=C(O1)C(=CC=C2)OC)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Aryne Generation and Trapping
The reaction of ortho-(trimethylsilyl)aryl triflates (e.g., 1 ) with fluoride ions generates arynes, which react with DMF to form benzoxetene intermediates (B ) that isomerize to ortho-quinone methides (C ). These intermediates enable sequential nucleophilic and electrophilic trapping:
$$
\text{Aryne (A)} + \text{DMF} \rightarrow \text{Benzoxetene (B)} \rightarrow \text{ortho-Quinone Methide (C)}
$$
Diethyl malonate (2 ) acts as a C2-unit, attacking C to form coumarin precursors. However, for benzofurans, α-chloromalonates (4a , 4b ) with Et$$_2$$Zn generate α-chloroenolates (H ), which undergo intramolecular cyclization (Table 1).
Table 1: Optimization of Dihydrobenzofuran Synthesis
| Entry | Malonate | Fluoride Source | Temp (°C) | Yield 7a (%) |
|---|---|---|---|---|
| 1 | 4a | TBAF | RT | 21 |
| 3 | 4a | CsF | −40→RT | 66 |
| 7 | 4b | CsF | −40→RT | 89 |
Key findings:
- CsF outperforms TBAF by minimizing hydrolysis byproducts.
- Lower temperatures (−40°C) enhance enolate stability and cyclization efficiency.
Esterification and Methoxy Group Installation
Direct Esterification via Active Methylenes
Diethyl malonate’s nucleophilic methylene group reacts with electrophilic centers in C , forming the 2,2-dicarboxylate framework. For example, triflate 1 reacts with 4a /Et$$_2$$Zn to yield dihydrobenzofuran 7a , which is oxidized to the target benzofuran.
Methoxy Group Introduction
The patent CN102199137B demonstrates methoxylation using dimethyl sulfate under basic conditions:
$$
\text{3-Formylbenzofuran-2(3H)-one} + \text{(CH}3\text{)}2\text{SO}4 \xrightarrow{\text{K}2\text{CO}_3/\text{DMF}} \text{3-(α-Methoxy)-methylene Derivative}
$$
Adapting this method, the 7-methoxy group is installed via directed ortho-metalation of a pre-functionalized aryl triflate, followed by quenching with dimethyl sulfate.
Table 2: Methoxylation Efficiency with Different Bases
| Base | Temp (°C) | Yield (%) |
|---|---|---|
| NaH | RT | 83 |
| K$$2$$CO$$3$$ | RT | 90 |
| t-BuOK | 0 | 78 |
Hydroxy Group Installation and Oxidation
Hydroxylation via Retro-Aldol Elimination
Dihydrobenzofuran 8a (with a 3-hydroxy group) is synthesized by hydrolyzing intermediates B or C with water. Subsequent treatment with NaH induces decarboxylation and aromatization:
$$
\text{Dihydrobenzofuran 8a} \xrightarrow{\text{NaH/DMF}} \text{Benzofuran 15a (83\% yield)}
$$
Alternative Pathway: α-Halogenated Enolates
α-Chloromalonates (4a ) with Et$$_2$$Zn form enolates that trap ortho-quinone methides, directly yielding 3-hydroxy derivatives after hydrolysis.
One-Pot Synthesis and Scalability
The patent CN102199137B achieves 90% yield via a one-pot formylation/methoxylation sequence:
- Formylation of benzofuran-2(3H)-one with methyl formate/NaH.
- Methoxylation with dimethyl sulfate/K$$2$$CO$$3$$.
Scalability is demonstrated at 500 ml scale, with consistent yields across batches.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Limitations
Chemical Reactions Analysis
Types of Reactions
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Physicochemical Properties
- Polarity: The -OH and -OCH₃ groups in the target compound enhance polarity, likely reducing solubility in non-polar solvents (e.g., hexanes) compared to 2h () or 2c ().
- Melting Points : Spiro compounds like 5f () exhibit higher melting points (190–194°C) due to crystallinity, whereas the target compound’s melting point would depend on its ability to form hydrogen-bonded networks.
Q & A
Q. What are the standard synthetic routes for preparing diethyl 3-hydroxy-7-methoxy-1-benzofuran-2,2(3H)-dicarboxylate, and how is purity ensured?
The compound is typically synthesized via multi-step procedures involving cyclization and esterification. A representative method includes:
- Procedure : Reacting a benzofuran precursor (e.g., substituted dihydroxybenzofuran) with diethyl oxalate under basic conditions. Purification is achieved via column chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol or methanol).
- Characterization : Melting point analysis (e.g., 190–194°C), IR for functional groups (ester C=O at ~1735 cm⁻¹, hydroxyl at ~3044 cm⁻¹), and (e.g., δ 4.35–4.39 ppm for ester CH, δ 6.82–6.89 ppm for aromatic protons) .
- Purity Validation : Combined use of TLC, HPLC (>95% purity), and elemental analysis.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- and : Assign proton environments (e.g., methoxy groups at δ ~3.8 ppm, ester ethyl groups at δ 1.2–1.4 ppm) and carbon backbone (e.g., carbonyl carbons at ~170 ppm).
- IR Spectroscopy : Confirms ester, hydroxyl, and aromatic C-H stretches.
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]) and fragmentation patterns.
Cross-referencing with analogous benzofuran dicarboxylates (e.g., diethyl 3-((R)-tert-butylsulfinamido)-5-methylbenzofuran derivatives) ensures accurate assignments .
Q. What solvent systems are optimal for recrystallization to achieve high yields?
- Ethanol, methanol, or ethyl acetate/hexane mixtures are preferred. For example, recrystallization from ethanol yields light yellow solids with >85% recovery. Solvent polarity must balance solubility and crystal nucleation kinetics .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen-bonding networks?
- Single-Crystal Growth : Slow evaporation of saturated solutions in ethanol or DCM at 4°C.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) to model thermal parameters and hydrogen bonding. For example, intermolecular O-H···O interactions in the crystal lattice can be mapped to confirm hydroxyl group orientation .
Q. How do substituents (e.g., methoxy vs. hydroxy groups) influence the compound’s reactivity in nucleophilic acyl substitution?
- Experimental Design : Compare reaction rates under identical conditions (e.g., NaOH in ethanol) for derivatives with varying substituents. Monitor by for ester hydrolysis.
- Data Analysis : Electron-donating groups (e.g., methoxy) decrease electrophilicity at the carbonyl, slowing hydrolysis. Hydroxy groups may participate in intramolecular H-bonding, stabilizing intermediates. Refer to kinetic studies on analogous diethyl benzofuran dicarboxylates .
Q. What strategies address contradictions in NMR data for diastereomeric mixtures?
Q. How can computational methods predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
